6-(6-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one
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Description
6-(6-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H23N3O2 and its molecular weight is 373.456. The purity is usually 95%.
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Scientific Research Applications
Pyridone and Tetrahydroisoquinoline Derivatives
Synthesis and Biological Applications : Pyridone analogues of tetrahydroisoquinolines and protoberberines have been synthesized from mimosine and mimosinamine. These compounds represent a class of chemicals with potential biological activity due to their structural similarity to natural products (Richards & Hofmann, 1978).
Chemical Synthesis Techniques : A convenient method for preparing 2-substituted quinazolines has been developed, illustrating the versatility of synthetic approaches in generating tetrahydroquinoline derivatives (Eynde et al., 1993).
Pharmacological Potential : Derivatives of 4,5-dihydropyridazin-3(2H)-one have been evaluated for their vasorelaxant effect, indicating the potential pharmacological applications of structurally related compounds (Gouault et al., 2004).
MDR Modulating Activity : Studies on isoquinoline derivatives have highlighted their potential as modulators of multidrug resistance (MDR) in cancer therapy, showing the relevance of these chemical structures in medicinal chemistry (Ma et al., 2004).
Properties
IUPAC Name |
6-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-16-5-8-18(9-6-16)15-26-22(27)12-10-20(24-26)23(28)25-13-3-4-19-14-17(2)7-11-21(19)25/h5-12,14H,3-4,13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPVVALUAXXTFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)N3CCCC4=C3C=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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